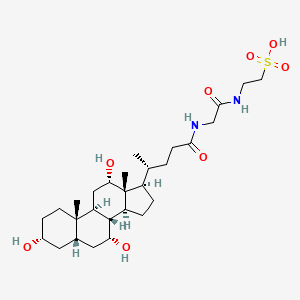
Glycotaurocholic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a conjugate of taurocholic acid and glycocholic acid, playing a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tauroglycocholic acid involves the conjugation of taurocholic acid and glycocholic acid. The reaction typically occurs under mild acidic conditions, where the amino group of glycocholic acid reacts with the sulfonic acid group of taurocholic acid to form the conjugate .
Industrial Production Methods
Industrial production of tauroglycocholic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tauroglycocholic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its primary bile acid components.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary bile acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tauroglycocholic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study bile acid chemistry and reactions.
Biology: It plays a role in studying the mechanisms of bile acid transport and metabolism.
Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gallstone formation.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Wirkmechanismus
Tauroglycocholic acid exerts its effects by interacting with bile acid receptors and transporters in the small intestine. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The molecular targets include the bile salt export pump and the apical sodium-dependent bile acid transporter, which are involved in the enterohepatic circulation of bile acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Taurocholic acid
- Glycocholic acid
- Cholic acid
- Chenodeoxycholic acid
Uniqueness
Tauroglycocholic acid is unique due to its dual conjugation with both taurine and glycine, which enhances its solubility and effectiveness in emulsifying fats compared to its individual components .
Eigenschaften
CAS-Nummer |
26198-66-3 |
|---|---|
Molekularformel |
C28H48N2O8S |
Molekulargewicht |
572.8 g/mol |
IUPAC-Name |
2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C28H48N2O8S/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38)/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
URJQSMIFSMHWSP-VVHBOOHCSA-N |
SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyme |
sodium tauroglycocholate tauroglycocholic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















